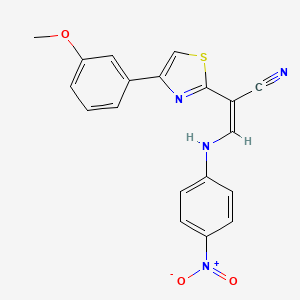

(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile

Description

The compound (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole ring substituted with a 3-methoxyphenyl group at the 4-position and a 4-nitroaniline moiety at the acrylonitrile β-position.

Properties

IUPAC Name |

(Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3S/c1-26-17-4-2-3-13(9-17)18-12-27-19(22-18)14(10-20)11-21-15-5-7-16(8-6-15)23(24)25/h2-9,11-12,21H,1H3/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRSQDAPQDGRCN-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile is a complex organic compound that exhibits potential biological activities due to its unique molecular structure. This compound incorporates a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile is . The compound features a thiazole moiety, methoxyphenyl group, and a nitrophenyl amino group, contributing to its biological activity.

The mechanism of action for compounds containing thiazole rings typically involves interaction with specific biological targets such as enzymes or receptors. Thiazole derivatives have been shown to inhibit various enzymes involved in inflammation and cell proliferation, making them promising candidates for therapeutic applications.

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells through multiple pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HT29 (colon cancer) | 1.61 ± 1.92 | Apoptosis induction |

| Compound B | Jurkat (leukemia) | 1.98 ± 1.22 | Cell cycle arrest |

| Compound C | MCF7 (breast cancer) | 0.5 ± 0.1 | Caspase activation |

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties. The presence of both polar and nonpolar groups in the structure enhances solubility and interaction with microbial membranes.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 32 |

| Candida albicans | 15 |

Case Studies

- Antitumor Efficacy : A study evaluated the efficacy of a thiazole derivative similar to our compound on various cancer cell lines, revealing significant growth inhibition at low concentrations.

- Antimicrobial Testing : Another study focused on the antimicrobial activity of thiazole derivatives against clinical isolates of bacteria and fungi, showing promising results that warrant further investigation.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by structural modifications. The presence of electron-donating groups, such as methoxy or nitro groups, has been correlated with increased potency against cancer cells.

Key Findings in SAR:

- Methoxy Group : Enhances solubility and biological activity.

- Nitro Group : Contributes to cytotoxic effects through reactive oxygen species generation.

- Amino Group : Essential for enzyme inhibition mechanisms.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3-methoxyphenyl group (electron-donating) contrasts with analogs featuring trifluoromethoxy () or chloro substituents (), which are electron-withdrawing.

- Nitro Group Positioning: The 4-nitroaniline moiety in the target compound is analogous to the 4-nitrophenyl group in ’s derivative. Nitro groups are known to enhance electrophilicity, which could influence interactions with biological targets or catalytic activity .

- Hydrogen-Bonding Potential: ’s analog includes a hydroxy group, enabling hydrogen bonding—a feature absent in the target compound. This may alter solubility and crystallinity .

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s molecular weight (~394.4) is comparable to ’s derivative (396.85). However, the presence of a methoxy group may improve aqueous solubility compared to chloro- or trifluoromethoxy-containing analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile, and how can reaction conditions favor the Z-isomer?

- Methodology : The compound can be synthesized via condensation reactions between thiazole precursors and aromatic aldehydes. For example, a method involving 2-(benzothiazol-2-yl)-3-oxopentanedinitrile and substituted aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux has been reported for analogous acrylonitriles . To favor the Z-isomer, reaction parameters such as solvent polarity (e.g., DMF vs. ethanol), temperature control (60–80°C), and catalytic bases (e.g., piperidine) should be optimized. Monitoring via TLC and recrystallization in ethanol can improve yield and purity .

Q. How can spectroscopic techniques confirm the structure and configuration of this compound?

- Methodology :

- ¹H NMR : Look for coupling constants (e.g., J = 10–12 Hz for Z-configuration vinyl protons) and diagnostic peaks: methoxy protons (~δ 3.8 ppm), nitrophenyl NH (δ 8–9 ppm), and thiazole protons (δ 7–8 ppm) .

- IR : Key stretches include nitrile (C≡N, ~2200 cm⁻¹), nitro (NO₂, ~1520 and 1350 cm⁻¹), and methoxy (C-O, ~1250 cm⁻¹) .

- UV-Vis : Conjugation between thiazole, acrylonitrile, and nitrophenyl groups typically shows absorption bands at 300–400 nm .

Q. What purification methods are recommended to achieve high purity?

- Methodology : Column chromatography using silica gel with a hexane/ethyl acetate gradient (e.g., 7:3 ratio) effectively separates isomers. Recrystallization in ethanol or acetonitrile is preferred for final purification. Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can X-ray crystallography and DFT calculations resolve uncertainties in molecular geometry?

- Methodology : Single-crystal X-ray diffraction confirms the Z-configuration by analyzing dihedral angles between thiazole and acrylonitrile moieties (e.g., angles < 10° indicate planar geometry). DFT calculations (B3LYP/6-311G(d,p)) predict bond lengths and angles, which can be cross-validated with crystallographic data . For example, the nitrophenyl group’s torsion angle relative to the thiazole ring impacts electronic conjugation .

Q. How to address discrepancies between experimental and computational spectroscopic data?

- Methodology : If DFT-predicted NMR chemical shifts deviate from experimental values (e.g., Δδ > 0.5 ppm), adjust the solvent model (PCM vs. SMD) or basis set (e.g., 6-311++G(d,p)). For IR, anharmonic corrections may resolve mismatches in vibrational frequencies. Hirshfeld surface analysis can further explain intermolecular interactions affecting crystallographic data .

Q. How do substituents (3-methoxyphenyl and 4-nitrophenyl) influence reactivity and electronic properties?

- Methodology : The 3-methoxyphenyl group is electron-donating, increasing electron density on the thiazole ring, while the 4-nitrophenyl group is electron-withdrawing, polarizing the acrylonitrile moiety. Electrostatic potential maps (DFT) reveal charge distribution, and Hammett constants (σ⁺) quantify substituent effects on reaction rates. Frontier orbital analysis (HOMO-LUMO gaps) predicts sites for electrophilic/nucleophilic attacks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.